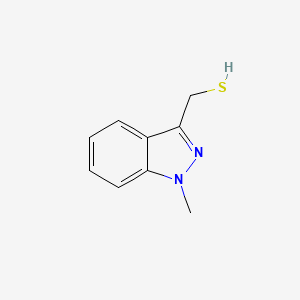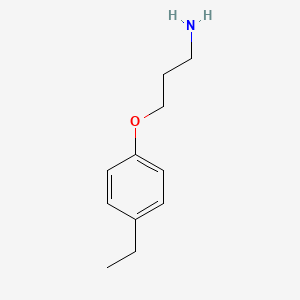![molecular formula C22H17N5O2 B13604110 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a quinoline moiety, an oxadiazole ring, and an imidazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling of the Quinoline and Oxadiazole Rings: The quinoline and oxadiazole rings can be coupled through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Imidazolone Core: The imidazolone core can be synthesized by the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted quinoline and oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The presence of the quinoline and oxadiazole rings suggests that it may exhibit antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, photonics, and nanotechnology. Researchers explore its potential as a component in sensors, light-emitting devices, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It may bind to receptors on the cell surface or within the cell, triggering signaling pathways that lead to physiological responses.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds containing the quinoline ring, such as chloroquine and quinine, are known for their antimalarial properties.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as furazolidone, exhibit antimicrobial and antiprotozoal activities.
Imidazolone Derivatives: Compounds with the imidazolone core, such as imidazole, are used in various pharmaceutical applications.
Uniqueness
5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of the quinoline, oxadiazole, and imidazolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C22H17N5O2 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-methyl-3-[3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C22H17N5O2/c1-13-6-7-15-10-17(8-9-19(15)24-13)21-25-20(26-29-21)16-4-3-5-18(11-16)27-14(2)12-23-22(27)28/h3-12H,1-2H3,(H,23,28) |
InChI-Schlüssel |
SBDPSHUMMQYSMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)N5C(=CNC5=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




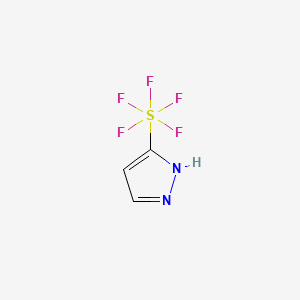
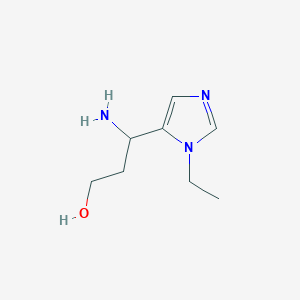

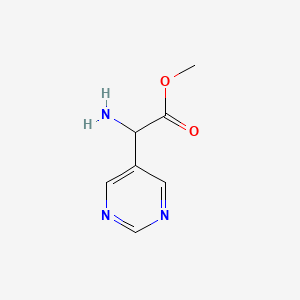
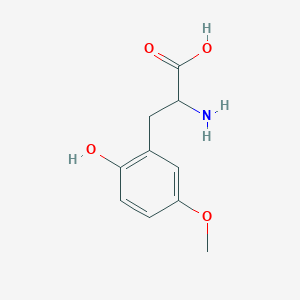


![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)


